molecular formula C12H13BrO3 B2758529 (2E)-3-(5-bromo-2-methoxyphenyl)pent-2-enoic acid CAS No. 1216329-76-8

(2E)-3-(5-bromo-2-methoxyphenyl)pent-2-enoic acid

Cat. No. B2758529
CAS RN: 1216329-76-8
M. Wt: 285.137
InChI Key: BJVQDJLYSYVMFZ-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-3-(5-bromo-2-methoxyphenyl)pent-2-enoic acid, also known as 5-bromo-2-methoxyphenylpent-2-enoic acid, is a type of organic acid that is widely used in scientific research. It is a highly versatile compound that has been used in a variety of applications, including biochemical and physiological studies, and laboratory experiments.

Scientific Research Applications

Synthesis and Structural Analysis

  • Resolution of Amino Acids : The synthesis and resolution of amino acids related to AM-toxins, highlighting methods for preparing related compounds, including those with methoxyphenyl groups, have been described. This involves hydrolysis and decarboxylation steps to achieve the desired products (Shimohigashi, Lee, & Izumiya, 1976).

  • Bioreduction to Lactones : A study on the enantioselective reduction of 2-oxo-5-alkoxy-3-pentenoic acids to produce various methoxy-pentono-1,4-lactones, exploring the synthesis of these compounds from simple alcohols or ethers (Bonnaffé & Simon, 1992).

  • Crystal Structure and Spectroscopy : Investigation of the structural properties of a related compound, (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid, including X-ray crystallography and spectroscopic analysis. The study emphasizes the importance of methoxy substitution on the molecule's stabilization and interaction analysis (Venkatesan et al., 2016).

Applications in Material Science

  • Liquid Crystal Materials : The synthesis of (E)-3-[4-(pent-4-en-1-yloxy)phenyl]acetic acid, a component for liquid crystal materials, using microwave-assisted flow reactor technology to improve efficiency and reduce reaction time (Egami et al., 2018).

  • Proton Exchange Membranes : Research on the synthesis of new monomers for poly(arylene ether sulfone) proton exchange membranes, highlighting the role of methoxyphenyl groups in creating membranes with high proton conductivities and low methanol permeabilities, suggesting potential use in fuel cell applications (Wang et al., 2012).

properties

IUPAC Name

(E)-3-(5-bromo-2-methoxyphenyl)pent-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO3/c1-3-8(6-12(14)15)10-7-9(13)4-5-11(10)16-2/h4-7H,3H2,1-2H3,(H,14,15)/b8-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJVQDJLYSYVMFZ-SOFGYWHQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=CC(=O)O)C1=C(C=CC(=C1)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C\C(=O)O)/C1=C(C=CC(=C1)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(5-bromo-2-methoxyphenyl)pent-2-enoic acid

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